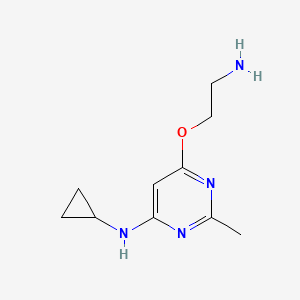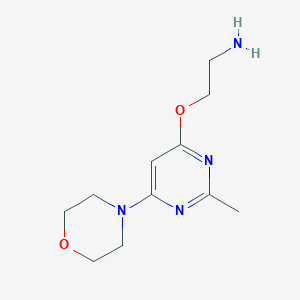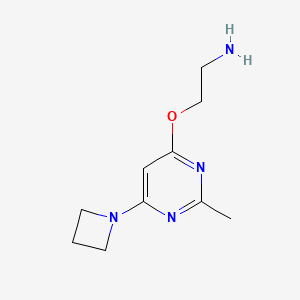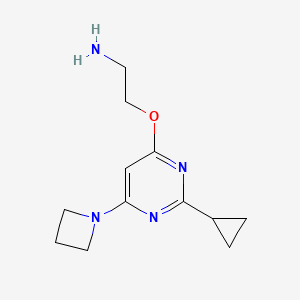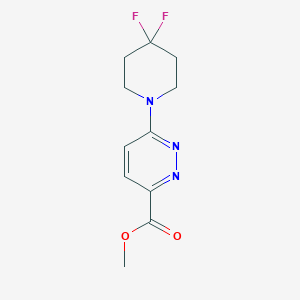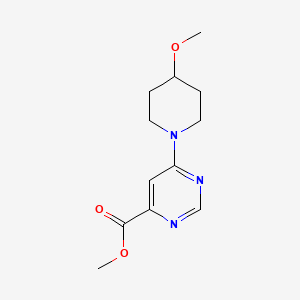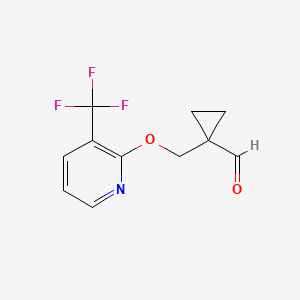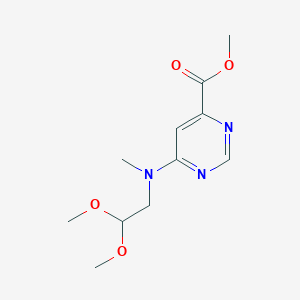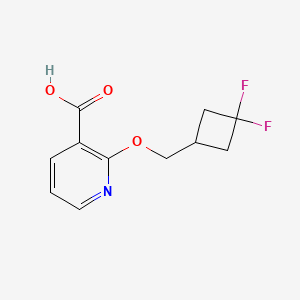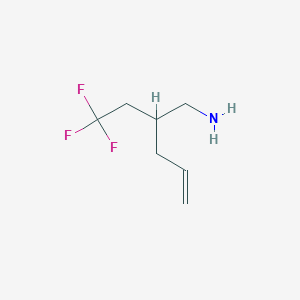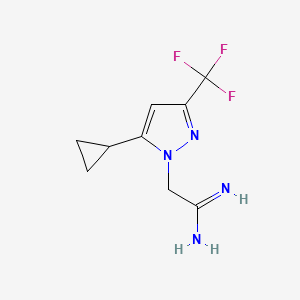
2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide
Vue d'ensemble
Description
“5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole” is a chemical compound with the molecular formula C7H7F3N2 . It is used for research purposes .
Synthesis Analysis
The synthesis of “5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole” involves several steps. One method involves the reaction of 1‐cyclopropyl‐4,4,4‐trifluorobutane‐1,3‐dione with hydrazine in 1,4-dioxane .Molecular Structure Analysis
The molecular structure of “5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole” consists of a pyrazole ring substituted with a cyclopropyl group at the 5-position and a trifluoromethyl group at the 3-position .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole” include the reaction with N-Bromosuccinimide in N,N-dimethyl-formamide at 25℃ for 1 hour .Physical And Chemical Properties Analysis
“5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole” has a molecular weight of 176.14 . It is a solid at room temperature . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.42 .Applications De Recherche Scientifique
Synthesis and Structural Chemistry
2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide is a compound that can be synthesized through the chemistry of pyrazolines, a class of nitrogen-containing heterocycles. Research has shown that pyrazolines, including derivatives like this compound, are used as synthons in organic synthesis and exhibit a range of biological activities. These derivatives are particularly noted for their role in the synthesis of highly substituted pyrazolines, which are then utilized to create structurally unique hexasubstituted cyclopropanes and other complex molecules (Baumstark, Vásquez, & Mctush-Camp, 2013).
Biological Activities
Compounds related to this compound have been studied for various biological activities. For instance, trifluoromethylpyrazoles, which share a core structure with the compound , have been investigated for their anti-inflammatory and antibacterial properties. This class of compounds, particularly those with trifluoromethyl groups positioned on the pyrazole nucleus, has shown significant potential in medicinal chemistry as novel anti-inflammatory and antibacterial agents (Kaur, Kumar, & Gupta, 2015).
Advanced Applications in Medicinal Chemistry
The pyrazole moiety, a key component of this compound, is recognized as a pharmacophore due to its presence in many biologically active compounds. Pyrazoles, including those with structures similar to the compound of interest, are extensively used as synthons in both combinatorial and medicinal chemistry. These derivatives have been associated with a wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and more. The success of pyrazole-based COX-2 inhibitors highlights the importance of these heterocycles in the development of therapeutic agents (Dar & Shamsuzzaman, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N4/c10-9(11,12)7-3-6(5-1-2-5)16(15-7)4-8(13)14/h3,5H,1-2,4H2,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSPFNHCPFLEIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




